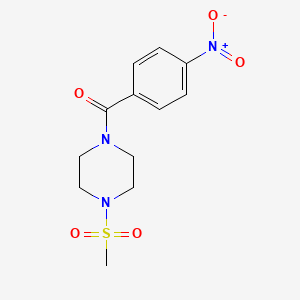
N'-(1,3-benzodioxol-5-ylmethylene)-5-ethyl-3-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(1,3-benzodioxol-5-ylmethylene)-5-ethyl-3-thiophenecarbohydrazide, also known as BTEC, is a chemical compound that has been extensively studied for its potential use in scientific research. BTEC is a hydrazide derivative that has been synthesized using various methods, including microwave irradiation, solvent-free conditions, and ultrasound-assisted synthesis.
作用機序
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-5-ethyl-3-thiophenecarbohydrazide is not fully understood, but it is believed to act as a hydrazine-based inhibitor of various enzymes and proteins. N'-(1,3-benzodioxol-5-ylmethylene)-5-ethyl-3-thiophenecarbohydrazide has been shown to inhibit the activity of a number of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In addition, N'-(1,3-benzodioxol-5-ylmethylene)-5-ethyl-3-thiophenecarbohydrazide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and physiological effects:
N'-(1,3-benzodioxol-5-ylmethylene)-5-ethyl-3-thiophenecarbohydrazide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N'-(1,3-benzodioxol-5-ylmethylene)-5-ethyl-3-thiophenecarbohydrazide can inhibit the activity of various enzymes and proteins, as well as reduce oxidative stress and inflammation. In vivo studies have shown that N'-(1,3-benzodioxol-5-ylmethylene)-5-ethyl-3-thiophenecarbohydrazide can improve cognitive function, reduce anxiety and depression-like behaviors, and protect against neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N'-(1,3-benzodioxol-5-ylmethylene)-5-ethyl-3-thiophenecarbohydrazide in lab experiments is its versatility. N'-(1,3-benzodioxol-5-ylmethylene)-5-ethyl-3-thiophenecarbohydrazide can be synthesized using a variety of methods and can be used in a wide range of applications, from medicinal chemistry to materials science. However, there are also some limitations to using N'-(1,3-benzodioxol-5-ylmethylene)-5-ethyl-3-thiophenecarbohydrazide in lab experiments. For example, N'-(1,3-benzodioxol-5-ylmethylene)-5-ethyl-3-thiophenecarbohydrazide can be difficult to synthesize and purify, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on N'-(1,3-benzodioxol-5-ylmethylene)-5-ethyl-3-thiophenecarbohydrazide. Some possible areas of research include:
- Further studies of N'-(1,3-benzodioxol-5-ylmethylene)-5-ethyl-3-thiophenecarbohydrazide's mechanism of action and its interactions with various enzymes and proteins
- Development of new synthetic methods for N'-(1,3-benzodioxol-5-ylmethylene)-5-ethyl-3-thiophenecarbohydrazide that are more efficient and environmentally friendly
- Exploration of N'-(1,3-benzodioxol-5-ylmethylene)-5-ethyl-3-thiophenecarbohydrazide's potential as a drug candidate for various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer
- Investigation of N'-(1,3-benzodioxol-5-ylmethylene)-5-ethyl-3-thiophenecarbohydrazide's potential as a catalyst for various chemical reactions
- Development of new materials based on N'-(1,3-benzodioxol-5-ylmethylene)-5-ethyl-3-thiophenecarbohydrazide with unique properties and applications.
In conclusion, N'-(1,3-benzodioxol-5-ylmethylene)-5-ethyl-3-thiophenecarbohydrazide is a chemical compound with a wide range of potential applications in scientific research. Its versatility, combined with its potential therapeutic and catalytic properties, make it an exciting area of research for the future. However, further studies are needed to fully understand its mechanism of action and to explore its full potential in various fields of research.
合成法
One of the most commonly used methods for synthesizing N'-(1,3-benzodioxol-5-ylmethylene)-5-ethyl-3-thiophenecarbohydrazide is microwave irradiation. This method involves the use of a microwave reactor to heat a mixture of reactants, including 5-ethyl-3-thiophenecarbohydrazide and 1,3-benzodioxole-5-carbaldehyde, in the presence of a solvent. The reaction is typically carried out at high temperatures and pressures, and the resulting product is purified using various techniques, such as recrystallization or chromatography.
科学的研究の応用
N'-(1,3-benzodioxol-5-ylmethylene)-5-ethyl-3-thiophenecarbohydrazide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where N'-(1,3-benzodioxol-5-ylmethylene)-5-ethyl-3-thiophenecarbohydrazide has been studied for its potential as a drug candidate. Other areas of research include materials science, where N'-(1,3-benzodioxol-5-ylmethylene)-5-ethyl-3-thiophenecarbohydrazide has been used to synthesize novel materials with unique properties, and catalysis, where N'-(1,3-benzodioxol-5-ylmethylene)-5-ethyl-3-thiophenecarbohydrazide has been used as a catalyst in various chemical reactions.
特性
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-ethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-2-12-6-11(8-21-12)15(18)17-16-7-10-3-4-13-14(5-10)20-9-19-13/h3-8H,2,9H2,1H3,(H,17,18)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAYWLYVOCSUEN-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CS1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5747630.png)


![6-[(2-chlorobenzyl)thio]-7H-purine](/img/structure/B5747646.png)
![1-benzyl-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5747658.png)

![6-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B5747673.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5747688.png)

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5747693.png)
![2-(2,3-dimethylphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5747699.png)

![ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5747712.png)